N-mesityl-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-9-5-10(2)15(11(3)6-9)18-13(20)8-22-14-7-12(4)17-16(21)19-14/h5-7H,8H2,1-4H3,(H,18,20)(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBODVXAORVJTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=O)NC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide typically involves the reaction of mesityl chloride with 6-methyl-2-oxo-1,2-dihydropyrimidine-4-thiol in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-mesityl-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dihydropyrimidinone ring can be reduced to form the corresponding alcohol.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated mesityl derivatives.
Scientific Research Applications
N-mesityl-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-mesityl-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The mesityl group may facilitate binding to hydrophobic pockets, while the thioacetamide and dihydropyrimidinone moieties may participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Structural Analogues
The compound shares a common pyrimidinone-thioacetamide scaffold with several analogues (Table 1). Key differences lie in the N-substituent and pyrimidine ring substitution patterns, which modulate electronic, steric, and pharmacokinetic properties.
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Pyrimidine Substitution: Shifting the thioether group from position 2 (as in 5.12 and 5.15) to position 4 (target compound) alters electronic distribution, which may influence binding to biological targets .
Notes
Research Gaps: Direct biological data for the target compound are unavailable; assays for insecticidal, cytotoxic, or protein-binding activity are recommended.
Synthesis Optimization: The mesityl group’s steric demands may require tailored reaction conditions to improve yields.
ADMET Considerations: Computational modeling (e.g., radar charts for bioavailability, as in ) could predict the target’s pharmacokinetic profile relative to analogues.
Biological Activity
N-mesityl-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide is a synthetic compound that has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A mesityl group
- A thioacetamide moiety
- A pyrimidine ring
This unique combination contributes to its biological activity and interaction with various molecular targets.
Anticancer Properties
Research indicates that compounds containing the pyrimidinyl-thioacetamide structure exhibit significant anticancer properties. For instance, derivatives of similar compounds have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the inhibition of key enzymes involved in cancer metabolism and signaling pathways.
Antimicrobial Activity
N-mesityl derivatives have demonstrated antimicrobial properties against a range of pathogens. Studies have reported that these compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways essential for bacterial survival.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes such as α-glucosidase, which is crucial for carbohydrate metabolism. In vitro studies have shown promising results, with significant inhibition percentages reported at various concentrations . This activity suggests potential applications in managing conditions like diabetes.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound binds to the active sites of enzymes, preventing substrate interaction and subsequent catalytic activity.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : By activating apoptotic pathways, it promotes programmed cell death in malignant cells.
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
